N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide
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Description
N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known as HPPB and has been synthesized using various methods.
Scientific Research Applications
Chemoselective Synthesis
Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, producing compounds like N-(2-hydroxyphenyl)benzamides, which hold biological interest. These compounds have been characterized by various analytical and spectral methods, suggesting potential applications in synthetic and medicinal chemistry due to their biological relevance (Singh, Lakhan, & Singh, 2017).
Histone Deacetylase Inhibitors
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including those with thiophene substitution, have been designed, synthesized, and evaluated for their ability to inhibit histone deacetylases. These compounds demonstrated inhibitory activity against enzymes and showed promising antiproliferative activity against various human cancer cell lines, suggesting their potential as novel therapeutic agents in cancer treatment (Jiao et al., 2009).
Antimicrobial Agents
The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers has been explored for their antimicrobial properties. These compounds exhibited significant activity against a range of bacterial and fungal strains, indicating their potential as effective antimicrobial agents (Bikobo et al., 2017).
Medicinal Chemistry Applications
A series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized, demonstrating potential biological applications. These compounds have been screened for their inhibitory potential against human recombinant alkaline phosphatase and recombinant human and rat ecto-5′-nucleotidases, highlighting their significance in medicinal chemistry (Saeed et al., 2015).
properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c22-19(12-15-4-2-1-3-5-15)13-21-20(23)17-8-6-16(7-9-17)18-10-11-24-14-18/h1-11,14,19,22H,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPRWJYGHGTHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide |
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